2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one is a complex organic compound with a unique structure that includes a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-(phenylamino)quinoline with ethyl butanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or strong acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(phenylamino)quinoline: Shares the quinoline ring system but lacks the ethyl and butanone substituents.
4-(phenylamino)butanone: Contains the phenylamino and butanone groups but lacks the quinoline ring.
Dihydroquinoline derivatives: Similar in structure but may have different substituents on the quinoline ring.
Uniqueness
2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H28N2O |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C22H28N2O/c1-4-17(5-2)22(25)24-16(3)15-20(19-13-9-10-14-21(19)24)23-18-11-7-6-8-12-18/h6-14,16-17,20,23H,4-5,15H2,1-3H3 |
InChI Key |
WZIAJJLOPZTIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.